molecular formula C26H40O7 B1610047 3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid CAS No. 64986-86-3

3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid

Cat. No. B1610047
CAS RN: 64986-86-3
M. Wt: 464.6 g/mol
InChI Key: DAKGJCRYZHTYJF-HZAMXZRMSA-N
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Description

“3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid” is a chemical compound . It is a conjugate acid of a 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate .


Synthesis Analysis

The synthesis of this compound involves several steps . The crude bile acid is crushed and added to 0.75 times the amount of 75% ethanol. The mixture is heated and stirred until the solid is fully dissolved, and then crystallized at 0-5°C .


Molecular Structure Analysis

The molecular structure of this compound is complex . It is a derivative of chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA), which are major bile acids in some vertebrates .


Chemical Reactions Analysis

The key reaction in the synthesis of this compound involves one-step remote oxyfunctionalization of unactivated methine carbons at C-17 of CDCA and at C-14 of UDCA as their methyl ester-peracetate derivatives with dimethyldioxirane (DMDO) .

Safety And Hazards

The safety and hazards of this compound are not fully described in the available resources .

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety and hazards .

properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O7/c1-15(4-7-23(30)31)18-5-6-19-24-20(12-22(33-14-28)26(18,19)3)25(2)9-8-17(29)10-16(25)11-21(24)32-13-27/h13-22,24,29H,4-12H2,1-3H3,(H,30,31)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKGJCRYZHTYJF-HZAMXZRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OC=O)OC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OC=O)OC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448634
Record name 3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid

CAS RN

64986-86-3
Record name 3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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